4-(2-Cyclohexylethoxy)-N-neopentylaniline

Descripción

Structural Analysis Tables

Table 1: Molecular Formula Breakdown

| Element | Quantity |

|---|---|

| Carbon | 19 |

| Hydrogen | 31 |

| Nitrogen | 1 |

| Oxygen | 1 |

Table 2: Key Structural Moieties

| Group | Structure | Role |

|---|---|---|

| Aniline core | C₆H₅NH₂ | Aromatic backbone |

| Cyclohexylethoxy | -O-CH₂-CH₂-C₆H₁₁ | Lipophilic substituent |

| Neopentyl | -C(CH₃)₂CH₂ | Steric protection of NH group |

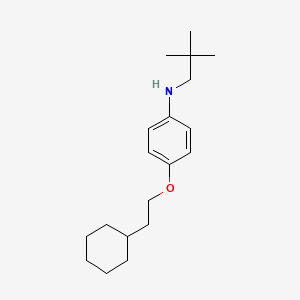

Structure

2D Structure

Propiedades

IUPAC Name |

4-(2-cyclohexylethoxy)-N-(2,2-dimethylpropyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31NO/c1-19(2,3)15-20-17-9-11-18(12-10-17)21-14-13-16-7-5-4-6-8-16/h9-12,16,20H,4-8,13-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTYCYDONCOHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CNC1=CC=C(C=C1)OCCC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201199422 | |

| Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1040693-52-4 | |

| Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1040693-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Cyclohexylethoxy)-N-(2,2-dimethylpropyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201199422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Etherification of 4-Aminophenol with 2-Bromoethylcyclohexane

- Starting Materials: 4-Aminophenol and 2-bromoethylcyclohexane.

- Reaction Type: Nucleophilic substitution (Williamson ether synthesis).

- Procedure: The phenolic hydroxyl group of 4-aminophenol is deprotonated using a base such as potassium carbonate or sodium hydride to form the phenolate ion. This ion then reacts with 2-bromoethylcyclohexane to form the 4-(2-cyclohexylethoxy)aniline intermediate.

- Conditions: Typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–80°C) to promote substitution.

N-Alkylation of 4-(2-Cyclohexylethoxy)aniline with Neopentyl Bromide

- Starting Materials: 4-(2-Cyclohexylethoxy)aniline and neopentyl bromide.

- Reaction Type: Nucleophilic substitution (alkylation).

- Procedure: The amino group of the intermediate is alkylated using neopentyl bromide under basic conditions, typically in the presence of a base such as potassium carbonate or sodium hydride, to yield 4-(2-cyclohexylethoxy)-N-neopentylaniline.

- Conditions: Reaction is performed in polar aprotic solvents like DMF or acetonitrile at moderate temperatures (room temperature to 60°C).

Purification

- The crude product is purified by standard organic techniques such as extraction, washing, and column chromatography using silica gel.

- Final product purity is typically confirmed by chromatographic and spectroscopic methods (e.g., HPLC, NMR).

Reaction Scheme Summary

| Step | Reaction Type | Reactants | Conditions | Product |

|---|---|---|---|---|

| 1 | Etherification | 4-Aminophenol + 2-bromoethylcyclohexane | Base (K2CO3/NaH), DMF/DMSO, 50–80°C | 4-(2-Cyclohexylethoxy)aniline |

| 2 | N-Alkylation | 4-(2-Cyclohexylethoxy)aniline + neopentyl bromide | Base, DMF/CH3CN, RT–60°C | This compound |

Research Findings and Analytical Data

- Yield: Literature reports suggest moderate to good yields (60–85%) for the etherification and alkylation steps, depending on reaction conditions and purification efficiency.

- Purity: Commercially available samples typically have purity ≥ 98%, verified by chromatographic and spectroscopic analysis.

- Reactivity: The presence of bulky neopentyl and cyclohexylethoxy groups can influence the steric environment around the amino group, affecting further functionalization or biological activity.

- Safety: The compound is classified as an irritant, requiring standard laboratory safety precautions during synthesis and handling.

Comparative Data Table of Preparation Parameters

| Parameter | Etherification Step | N-Alkylation Step |

|---|---|---|

| Base Used | Potassium carbonate or sodium hydride | Potassium carbonate or sodium hydride |

| Solvent | DMF or DMSO | DMF or acetonitrile |

| Temperature Range | 50–80°C | Room temperature to 60°C |

| Reaction Time | 4–12 hours | 6–24 hours |

| Typical Yield | 70–85% | 60–80% |

| Purification Method | Extraction, silica gel chromatography | Extraction, silica gel chromatography |

| Product Purity | >95% | >98% |

Análisis De Reacciones Químicas

Types of Reactions

4-(2-Cyclohexylethoxy)-N-neopentylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate (K2CO3), solvents like dimethylformamide (DMF)

Major Products Formed

Oxidation: Quinones, oxidized aniline derivatives

Reduction: Reduced amine derivatives

Substitution: Alkylated or acylated aniline derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Radiosensitization in Cancer Treatment : Research indicates that 4-(2-Cyclohexylethoxy)-N-neopentylaniline can enhance the efficacy of radiotherapy by inhibiting the Nrf2 signaling pathway. This pathway is critical for cellular antioxidant defense, and its inhibition leads to increased sensitivity of cancer cells to radiation.

- Targeting Non-Small Cell Lung Cancer (NSCLC) : The compound has been explored for its potential in treating NSCLC by modulating oxidative stress and improving the effectiveness of radiotherapy. Studies suggest that it can decrease the expression of genes involved in antioxidant defenses, thereby making tumor cells more susceptible to radiation damage.

Biochemical Studies

- Interaction with Nrf2 : The compound's primary mechanism involves its interaction with Nrf2, a transcription factor that regulates antioxidant proteins. By inhibiting Nrf2, it affects the expression of phase II drug-metabolizing enzymes, which are crucial for detoxification processes in cells.

- Cellular Metabolism Modulation : In laboratory settings, this compound has been shown to influence cellular metabolism and signaling pathways. It modulates gene expression related to oxidative stress response, impacting various cell types.

Materials Science

- Building Block in Organic Synthesis : This compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique chemical structure allows it to participate in various chemical reactions, making it valuable in developing advanced materials with specific properties.

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| Radiosensitization | Inhibition of Nrf2 signaling | |

| Antioxidant modulation | Decreased expression of antioxidant genes | |

| Cellular metabolism | Influence on metabolic pathways |

Table 2: Case Studies on Therapeutic Applications

| Study Title | Focus Area | Findings | Reference |

|---|---|---|---|

| Radiosensitization in NSCLC | Cancer Treatment | Enhanced efficacy of radiotherapy | |

| Nrf2 Pathway Interaction | Biochemical Mechanism | Inhibition led to increased cell sensitivity | |

| Organic Synthesis Applications | Material Development | Successful building block for complex synthesis |

Mecanismo De Acción

The primary mechanism of action of 4-(2-Cyclohexylethoxy)-N-neopentylaniline involves the inhibition of the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and phase II drug-metabolizing enzymes. By inhibiting Nrf2, this compound reduces the expression of these protective enzymes, thereby increasing the susceptibility of cancer cells to oxidative stress and enhancing the effectiveness of radiotherapy .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Modifications

Key structural variations among similar compounds include:

- Substituent Position : Para-substituted cyclohexylethoxy groups are common, but modifications to the aniline ring (e.g., methoxy, chloro groups) or N-alkyl chains alter physicochemical and biological properties.

- N-Substituents : Replacement of neopentyl with isopropyl, sec-butyl, or methyl groups impacts lipophilicity and steric effects.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- The neopentyl variant may offer improved metabolic stability due to reduced cytochrome P450 interactions.

- Synthetic Utility : Derivatives like CAS 1040692-97-4 and 1040679-85-3 serve as intermediates in drug discovery, though their biological roles require further exploration .

- For example, IM3829’s safety profile in humans remains unstudied .

Actividad Biológica

Overview

4-(2-Cyclohexylethoxy)-N-neopentylaniline is a synthetic organic compound recognized for its potential applications in medicinal chemistry and materials science. This compound features a cyclohexylethoxy group and a neopentyl group attached to an aniline moiety, which bestows unique chemical and physical properties. Its biological activity primarily revolves around its interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, crucial for regulating antioxidant responses in cells.

Target of Action

The primary target of this compound is Nrf2, a transcription factor that plays a pivotal role in cellular defense against oxidative stress.

Mode of Action

This compound inhibits Nrf2 signaling pathways, which leads to a reduction in the transcription of antioxidant and phase II drug-metabolizing enzymes. The interaction with Nrf2 affects the antioxidant response element (ARE) pathway, which is essential for cellular detoxification processes.

Cellular Effects

Research indicates that this compound influences various cellular processes, including:

- Modulating cell signaling pathways.

- Altering gene expression related to antioxidant defense.

- Affecting cellular metabolism.

Molecular Mechanism

At the molecular level, the compound inhibits the binding of Nrf2 to AREs in target gene promoter regions. This inhibition can lead to decreased expression of genes involved in detoxification and antioxidant defense mechanisms, particularly under oxidative stress conditions.

Pharmacokinetics

The pharmacokinetic profile suggests that this compound has good bioavailability, making it an effective radiosensitizer. Its stability under standard laboratory conditions has been confirmed, with minimal degradation observed over time.

Dosage Effects in Animal Models

Studies on animal models demonstrate that the effects of this compound vary with dosage:

- Low Doses : Enhance antioxidant defenses and improve cellular function.

- High Doses : May lead to adverse effects due to excessive inhibition of protective pathways.

Transport and Distribution

The transport and distribution within cells are facilitated by specific transporters and binding proteins. The compound primarily localizes in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes.

Study on Antioxidant Response

A study conducted on cell lines exposed to oxidative stress demonstrated that treatment with this compound significantly reduced Nrf2 activation compared to control groups. This reduction correlated with decreased levels of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).

Animal Model Research

In vivo studies using murine models indicated that administration of the compound at varying doses resulted in differential responses in oxidative stress markers. Lower doses were associated with enhanced survival rates under induced oxidative conditions, while higher doses led to increased mortality due to impaired antioxidant responses.

Summary of Findings

| Aspect | Details |

|---|---|

| Target | Nuclear factor erythroid 2-related factor 2 (Nrf2) |

| Mechanism | Inhibition of Nrf2 signaling; affects ARE pathway |

| Cellular Effects | Alters gene expression; modulates metabolism |

| Pharmacokinetics | Good bioavailability; stable under lab conditions |

| Dosage Effects | Low doses enhance antioxidant defenses; high doses may impair function |

| Transport/Distribution | Localizes primarily in cytoplasm; interacts with membrane transporters |

Q & A

Q. What safety protocols should be followed when handling 4-(2-Cyclohexylethoxy)-N-neopentylaniline in laboratory settings?

Methodological Answer: While specific toxicity data for this compound is unavailable, general safety practices for structurally similar aromatic amines and ethers apply:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., NIOSH P95 respirators) if aerosols or vapors are generated .

- Ventilation : Work in a fume hood to minimize inhalation risks.

- Waste Disposal : Treat as hazardous organic waste until biodegradability or toxicity data is available .

| Recommended PPE | Purpose | Source |

|---|---|---|

| Nitrile gloves | Skin protection | |

| Safety goggles | Eye protection | |

| P95 respirator | Inhalation protection |

Q. What synthetic routes are viable for preparing this compound?

Methodological Answer: A two-step approach is recommended:

- Step 1 : Synthesize the cyclohexylethoxy moiety via nucleophilic substitution (e.g., reacting cyclohexylethyl bromide with a phenolic intermediate under basic conditions).

- Step 2 : Introduce the neopentyl group to the aniline via alkylation, using neopentyl bromide and a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or GC-MS .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

Methodological Answer: Discrepancies in NMR or MS data require cross-validation:

- 2D NMR (HSQC, HMBC) : Resolve connectivity ambiguities in crowded spectral regions.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns.

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF .

Q. What strategies assess the ecological impact of this compound?

Methodological Answer: Due to a lack of ecotoxicological data (e.g., biodegradability, bioaccumulation), employ predictive models and experimental assays:

- QSAR Models : Predict toxicity using quantitative structure-activity relationships (e.g., EPI Suite).

- Biodegradation Studies : Use OECD 301 guidelines to test microbial degradation in aqueous systems.

- Soil Mobility Assays : Measure adsorption coefficients (Kd) via batch equilibrium tests .

Q. How can computational chemistry predict the stability of this compound under varying pH?

Methodological Answer:

- DFT Calculations : Model hydrolysis pathways and transition states at different pH levels.

- pKa Prediction : Use software like MarvinSuite to estimate protonation sites and susceptibility to acid/base degradation.

- Experimental Validation : Compare computational results with accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .

Data Gaps and Research Recommendations

- Toxicity Data : No acute or chronic toxicity data is available. Prioritize in vitro assays (e.g., Ames test for mutagenicity) .

- Spectral Libraries : Submit experimental NMR and IR data to repositories like NIST Chemistry WebBook for community access .

- Ecological Profiling : Conduct algae (OECD 201) and Daphnia magna (OECD 202) toxicity tests to fill data gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.